(4-(Ethylthio)furan-3-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Ethylthio)furan-3-yl)(phenyl)methanol is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of an ethylthio group attached to the furan ring and a phenyl group attached to the methanol moiety. The molecular formula of this compound is C13H14O2S, and it has a molecular weight of 234.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)furan-3-yl)(phenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-(ethylthio)furan-3-carbaldehyde with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Ethylthio)furan-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(4-(Ethylthio)furan-3-yl)(phenyl)methanol has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4-(Ethylthio)furan-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the ethylthio and phenyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Methylthio)furan-3-yl)(phenyl)methanol: Similar structure with a methylthio group instead of an ethylthio group.
(4-(Ethylthio)furan-3-yl)(phenyl)ethanol: Similar structure with an ethanol moiety instead of methanol.
Uniqueness
(4-(Ethylthio)furan-3-yl)(phenyl)methanol is unique due to the presence of both the ethylthio and phenyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H14O2S |
---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
(4-ethylsulfanylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-2-16-12-9-15-8-11(12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChI-Schlüssel |
DFXPOSATIYEYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=COC=C1C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.